N4-(3-Bromophenyl)quinazoline-4,6-diamine - 169205-78-1

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Catalog Number: EVT-337177
CAS Number: 169205-78-1
Molecular Formula: C14H11BrN4
Molecular Weight: 315.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives have shown promising results as potent inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2)12. These receptors are critical in the regulation of cell growth and proliferation, and their dysregulation is implicated in various cancers. The development of quinazoline-based inhibitors has been a focus of research to target these receptors for therapeutic purposes.

Molecular Structure Analysis

The molecular structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine has been determined by single-crystal X-ray diffraction. [] This analysis revealed two independent molecules in the asymmetric unit, both exhibiting near coplanarity between the fused benzene and pyrimidine rings. This planarity may be significant for its interaction with biological targets.

Chemical Reactions Analysis

While specific chemical reactions of N4-(3-Bromophenyl)quinazoline-4,6-diamine are not explicitly discussed in the provided papers, its structure suggests potential reactivity at several positions. For example, the amino groups could participate in condensation reactions, alkylations, or acylation reactions, leading to the synthesis of a variety of derivatives. The bromine atom could be a site for further functionalization through metal-catalyzed coupling reactions. []

Mechanism of Action

The mechanism of action of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives involves the inhibition of the tyrosine kinase domain of EGFR. These compounds are designed to bind irreversibly to the ATP binding site of the tyrosine kinase domain, thereby preventing phosphorylation and subsequent signal transduction12. The introduction of a bromine atom at the 3-position of the phenyl ring and various substitutions at the 6-position of the quinazoline ring enhance the potency of these inhibitors. Molecular modeling and experimental evidence suggest that these inhibitors interact covalently with the target enzymes, leading to enhanced antitumor activity1. Additionally, the presence of electron-donating groups on the quinazoline ring has been associated with increased activity, suggesting a requirement for high electron density near the 8-position of the ring2.

Applications in Various Fields

Antitumor Activity

The antitumor activity of these quinazoline derivatives has been demonstrated in various studies. For instance, one compound, identified as 16a, exhibited excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice1. Another derivative, 5b, showed potent inhibitory activity against different cancer cell lines and effectively induced apoptosis in a dose-dependent manner4. These findings underscore the potential of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives as therapeutic agents in the treatment of cancers that overexpress EGFR and HER-2.

Antibacterial Activity

In addition to their antitumor properties, some quinazoline derivatives have been explored for their antibacterial activity. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)3. The lead compound from this series exhibited good activities with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against E. coli, S. aureus, and S. epidermidis3. This suggests that quinazoline derivatives could also be developed as antibacterial agents.

Anthelmintic Activity

Quinazoline derivatives have also been investigated for their potential anthelmintic properties. Novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their anthelmintic effectiveness using in vitro assays with earthworms5. The results indicated that these compounds could serve as promising candidates for the development of new anthelmintic agents, expanding the scope of applications for quinazoline derivatives beyond anticancer and antibacterial treatments5.

(3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine

Compound Description: (3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine is a quinazoline derivative investigated as a potential biomarker for EGFR-TK imaging []. It is also used as a building block in the synthesis of Afatinib [, , , ]. Afatinib is an approved drug for treating HER2-positive breast cancer that functions as an irreversible EGFR tyrosine kinase inhibitor [, ].

(3-Bromophenyl)quinazoline-4,6-diamine

Compound Description: This compound is another quinazoline derivative investigated as a potential biomarker for EGFR-TK imaging [].

N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine (QNZ)

Compound Description: N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine, also known as QNZ, is a quinazoline derivative recognized as an NF-κB inhibitor with potent anti-inflammatory activity [, ]. Studies have shown that QNZ effectively suppresses B cell hyperactivation and ameliorates the severity of systemic lupus erythematosus (SLE) in mice [].

N4-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: N4-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative that forms hydrogen-bonded sheets in its crystal structure []. This compound belongs to a group of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines that exhibit different hydrogen bonding patterns depending on their substituents and solvation state [].

N4-[7-chloro-2-[(E)-styryl]quinazolin-4-yl]-N1,N1-diethylpentane-1,4-diamine (KIN-1)

Compound Description: N4-[7-chloro-2-[(E)-styryl]quinazolin-4-yl]-N1,N1-diethylpentane-1,4-diamine, also known as KIN-1, is a quinazoline derivative identified as a CaMKIIδ kinase inhibitor through structure-based target-specific screening [].

N4-[7-chloro-2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)vinyl]quinazolin-4-yl]-N1,N1-diethylpentane-1,4-diamine (KIN-236)

Compound Description: KIN-236 is an analogue of KIN-1 and another quinazoline derivative investigated for its kinase inhibitory activity []. It demonstrates notable inhibitory activity against CaMKIIδ and CaMKIIγ kinases [].

6-(3-methyl-1,2,3-triazen-1-yl)-4-anilinoquinazoline (SMA41)

Compound Description: SMA41 is a quinazoline derivative designed as a chimeric molecule with dual EGFR-DNA targeting properties []. It releases N(4)-m-tolyl-quinazoline-4,6-diamine (SMA52), an EGFR tyrosine kinase inhibitor, and methyldiazonium, a DNA methylating agent [].

N(4)-m-tolyl-quinazoline-4,6-diamine (SMA52)

Compound Description: SMA52 is a quinazoline derivative and a metabolite of SMA41 [, ]. It acts as an inhibitor of the epidermal growth factor receptor (EGFR) [, ].

Properties

CAS Number

169205-78-1

Product Name

N4-(3-Bromophenyl)quinazoline-4,6-diamine

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.